7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
CAS No.: 315240-21-2
Cat. No.: VC4389235
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315240-21-2 |
|---|---|
| Molecular Formula | C19H14N4O3S |
| Molecular Weight | 378.41 |
| IUPAC Name | 7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22) |
| Standard InChI Key | SBJMCERUBAHADF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule features a quinolin-8-ol backbone substituted at the 7-position with a methylene bridge connecting a 3-nitrophenyl group and a thiazol-2-ylamino moiety. Key structural elements include:
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Quinoline nucleus: A bicyclic aromatic system with a hydroxyl group at C8, enabling metal chelation and hydrogen bonding .
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, contributing to π-electron delocalization and nucleophilic reactivity .
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3-Nitrophenyl group: An electron-deficient aromatic ring with a nitro substituent at the meta position, influencing redox properties and intermolecular interactions.
The IUPAC name, 7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol, reflects this arrangement. Computational analyses of its InChI key (SBJMCERUBAHADF-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C(=C1)N+[O-])C(C2=NC=CS2)N)CC3=C(C=CC4=CC=CN=C34)O) confirm planar geometry with intramolecular hydrogen bonding between the hydroxyl group and thiazole nitrogen.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 378.41 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
The nitro group reduces solubility in aqueous media (estimated solubility: <0.1 mg/mL in water) but enhances lipid membrane permeability, as evidenced by its LogP value. The hydroxyl and amino groups serve as potential sites for prodrug derivatization or salt formation to improve bioavailability.
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis involves a three-step sequence (Figure 1):
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Quinoline functionalization: 8-Hydroxyquinoline undergoes Mannich reaction with formaldehyde and 3-nitroaniline to introduce the aminomethyl group at C7.
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Thiazole coupling: The intermediate reacts with 2-aminothiazole via nucleophilic substitution, forming the C-N bond between the methylene bridge and thiazole ring.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Critical parameters for scale-up include:
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Temperature control (<40°C) during the Mannich step to prevent nitro group reduction
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Use of anhydrous DMF as solvent to minimize hydrolysis of the thiazole intermediate
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Catalyst optimization (e.g., p-toluenesulfonic acid vs. Lewis acids) to improve reaction kinetics
Industrial-Scale Challenges
Batch-to-batch variability arises primarily from:
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Incomplete conversion in the Mannich reaction due to steric hindrance from the nitro group
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Epimerization at the methylene chiral center during thiazole coupling
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Residual metal contaminants from the quinoline starting material
Process intensification strategies under investigation include continuous flow reactors for the Mannich step and enzymatic resolution of stereoisomers.
Chemical Reactivity and Derivative Formation
Oxidation Pathways
Treatment with in acidic conditions oxidizes the quinoline nitrogen to form the N-oxide derivative (Figure 2A). This modification:
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Increases water solubility by 30%
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Enhances metal chelation capacity, particularly for Fe and Cu
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Reduces cytotoxicity against normal fibroblast cells (NIH/3T3) while maintaining activity on cancer lines
Reduction Reactions
Catalytic hydrogenation (H, Pd/C) selectively reduces the nitro group to an amine without affecting other functionalities (Figure 2B). The resultant 3-aminophenyl analog shows:
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5-fold higher binding affinity to EGFR kinase (IC = 0.8 μM vs. 4.2 μM for parent compound)
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Improved pharmacokinetic profile (oral bioavailability increased from 12% to 38% in rat models)
Substitution Chemistry
Nucleophilic aromatic substitution occurs preferentially at the C4 position of the thiazole ring. Representative derivatives include:
| Derivative | Reagent | Biological Activity |
|---|---|---|
| 4-Chloro-thiazole | PCl | Enhanced antimicrobial action |
| 4-Methoxy-thiazole | NaOMe, CuI | Reduced hepatotoxicity |
| 4-Cyano-thiazole | CuCN, DMF | Improved blood-brain barrier penetration |
These modifications demonstrate the compound’s versatility as a scaffold for structure-activity relationship (SAR) studies .
Comparative Analysis with Related Compounds
Thiazole-Quinoline Hybrids
| Compound | Key Modification | IC (HepG2) |
|---|---|---|
| VC4389235 | 3-Nitrophenyl group | 5.2 μM |
| Clioquinol | Iodo substituent at C7 | 8.1 μM |
| CQ-11 | Benzofuran-thiazole hybrid | 6.7 μM |
The 3-nitrophenyl group confers superior kinase inhibition compared to halogens, while maintaining lower cytotoxicity in non-cancerous cells .
Nitrophenyl-Containing Analogs
Removing the thiazole moiety (as in 7-(3-nitrobenzyl)quinolin-8-ol) reduces anticancer activity by 90%, underscoring the critical role of thiazole in target engagement .
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